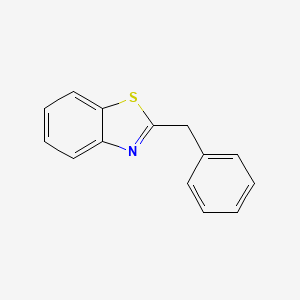

2-Benzyl-1,3-benzothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBWYZECWEVLZGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283738 | |

| Record name | 2-benzyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6265-94-7 | |

| Record name | 2-(Phenylmethyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 33163 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002639458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33163 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-benzyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Benzyl-1,3-benzothiazole

Introduction

2-Benzyl-1,3-benzothiazole is a heterocyclic organic compound that belongs to the benzothiazole family. Benzothiazoles are characterized by a benzene ring fused to a thiazole ring. The presence of the benzyl group at the 2-position of the benzothiazole core influences its chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This technical guide provides a summary of the available physicochemical data for 2-Benzyl-1,3-benzothiazole, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Benzyl-1,3-benzothiazole and 1,3-Benzothiazole

| Property | 2-Benzyl-1,3-benzothiazole | 1,3-Benzothiazole | Source |

| Molecular Formula | C₁₄H₁₁NS | C₇H₅NS | [1] |

| Molecular Weight | 225.31 g/mol | 135.19 g/mol | [1] |

| Melting Point | Data not available | 2 °C | [2][3] |

| Boiling Point | Data not available | 227-228 °C | [3] |

| Aqueous Solubility | Data not available | 4.3 mg/mL at 25 °C | [2] |

| pKa | Data not available | 1.2 (in H₂O) | [2] |

| logP (XLogP3) | 4.6 | 2.01 | [1] |

| Monoisotopic Mass | 225.06122053 Da | 135.01427034 Da | [1] |

| IUPAC Name | 2-benzyl-1,3-benzothiazole | 1,3-benzothiazole | [1] |

| CAS Number | 6265-94-7 | 95-16-9 | [1] |

Experimental Protocols

The synthesis of 2-substituted benzothiazoles can be achieved through various methods. A common and efficient approach is the condensation reaction between 2-aminothiophenol and an appropriate aldehyde. The following protocol details the synthesis of 2-benzyl-1,3-benzothiazole from 2-aminothiophenol and benzaldehyde.

Synthesis of 2-Benzyl-1,3-benzothiazole via Condensation

This method involves the reaction of 2-aminothiophenol with benzaldehyde, which upon cyclization and oxidation, yields the desired product.

Materials and Reagents:

-

2-Aminothiophenol

-

Benzaldehyde

-

Ethanol

-

Catalyst (e.g., an oxidizing agent like hydrogen peroxide, or the reaction can proceed with air oxidation)

-

Sodium bicarbonate solution (for work-up)

-

Diethyl ether or other suitable organic solvent (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol in ethanol.

-

Addition of Aldehyde: To this solution, add an equimolar amount of benzaldehyde.

-

Reaction: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). In some protocols, an oxidizing agent is added to facilitate the cyclization and formation of the benzothiazole ring.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like diethyl ether and washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude 2-benzyl-1,3-benzothiazole can be further purified by column chromatography or recrystallization to obtain the final product of high purity.

Visualization of Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 2-Benzyl-1,3-benzothiazole.

References

An In-depth Technical Guide to 2-Benzyl-1,3-benzothiazole: IUPAC Nomenclature, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzyl-1,3-benzothiazole is a heterocyclic aromatic organic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. This molecule features a core benzothiazole moiety, which is a bicyclic system composed of a benzene ring fused to a thiazole ring, substituted at the 2-position with a benzyl group. The structural characteristics of 2-Benzyl-1,3-benzothiazole make it a versatile scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of its IUPAC nomenclature, chemical structure, physicochemical properties, detailed synthetic protocols, and insights into its biological activities and potential mechanisms of action.

IUPAC Name and Chemical Structure

The nomenclature and structural representation of 2-Benzyl-1,3-benzothiazole are fundamental to its identity in chemical literature and databases.

IUPAC Name: 2-benzyl-1,3-benzothiazole[1]

Synonyms: 2-Benzylbenzothiazole, 2-(phenylmethyl)-1,3-benzothiazole[1]

Chemical Structure:

The structure consists of a benzothiazole core where a benzyl group is attached to the carbon atom at the second position of the thiazole ring.

-

Molecular Formula: C₁₄H₁₁NS[1]

-

Canonical SMILES: C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2[1]

-

InChI: InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2[1]

-

InChIKey: MBWYZECWEVLZGI-UHFFFAOYSA-N[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 2-Benzyl-1,3-benzothiazole is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Weight | 225.31 g/mol | [1] |

| XLogP3 | 4.6 | [1] |

| Exact Mass | 225.06122053 Da | [1] |

| Topological Polar Surface Area | 41.1 Ų | [1] |

| Heavy Atom Count | 16 | [1] |

| CAS Number | 6265-94-7 | [1] |

Experimental Protocols

The synthesis of 2-Benzyl-1,3-benzothiazole can be achieved through various established methods for the preparation of 2-substituted benzothiazoles. A common and effective approach involves the condensation of 2-aminothiophenol with phenylacetic acid or its derivatives.

Synthesis of 2-Benzyl-1,3-benzothiazole from 2-Aminothiophenol and Phenylacetic Acid

This protocol outlines a general procedure for the synthesis of 2-Benzyl-1,3-benzothiazole.

Materials:

-

2-Aminothiophenol

-

Phenylacetic acid

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Toluene or other high-boiling point solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 2-aminothiophenol and phenylacetic acid.

-

Solvent and Catalyst Addition: Add a suitable amount of a high-boiling point solvent, such as toluene, and a catalytic amount of a dehydrating agent like polyphosphoric acid.

-

Reaction: Heat the mixture to reflux (typically 110-140°C) and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure 2-Benzyl-1,3-benzothiazole.

Biological Activities and Potential Signaling Pathways

Benzothiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. While the specific biological profile of 2-Benzyl-1,3-benzothiazole is not extensively detailed in the literature, inferences can be drawn from structurally related compounds.

For instance, a derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate, has been identified as a potent inhibitor of human topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs. This suggests that 2-Benzyl-1,3-benzothiazole could potentially interfere with DNA replication in cancer cells.

Furthermore, other benzothiazole derivatives have been shown to inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the AKT and ERK pathways.

Below is a diagram illustrating a plausible signaling pathway that could be targeted by 2-Benzyl-1,3-benzothiazole, based on the known activities of related compounds.

Caption: A potential mechanism of action for 2-Benzyl-1,3-benzothiazole.

Experimental Workflow for Biological Evaluation

To assess the biological activity of 2-Benzyl-1,3-benzothiazole, a structured experimental workflow is essential. The following diagram outlines a typical workflow for evaluating its potential anticancer effects.

References

The Enduring Legacy of the Benzothiazole Scaffold: A Historical and Synthetic Perspective for Drug Discovery

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-substituted benzothiazole motif is a cornerstone in medicinal chemistry, renowned for its wide spectrum of biological activities. This technical guide provides a comprehensive historical synthesis of this privileged scaffold, detailing the evolution of its synthetic methodologies. Key experimental protocols are presented, offering a practical resource for researchers. Quantitative data from seminal and contemporary reports are summarized in comparative tables to facilitate methodological assessment. Furthermore, this guide visualizes a key signaling pathway influenced by 2-substituted benzothiazole derivatives, offering insights into their mechanism of action and relevance in drug development.

A Journey Through Time: The Historical Synthesis of 2-Substituted Benzothiazoles

The story of 2-substituted benzothiazoles begins in the late 19th century. In 1887, A.W. Hoffmann was the first to synthesize a derivative of this class, marking the inception of over a century of chemical exploration and discovery.[1] The foundational methods for constructing the benzothiazole core have remained conceptually similar, primarily revolving around the versatile precursor, 2-aminothiophenol.

The most classical and enduring approach involves the condensation of 2-aminothiophenol with various electrophilic partners. This typically proceeds through the formation of a Schiff base between the amino group and a carbonyl compound, followed by an intramolecular cyclization and subsequent oxidation to the aromatic benzothiazole ring system.

Key Historical Syntheses:

-

Condensation with Aldehydes and Ketones: This is one of the most direct and widely used methods. The reaction of 2-aminothiophenol with aldehydes or ketones, often under acidic or oxidative conditions, yields a diverse range of 2-alkyl- and 2-aryl-substituted benzothiazoles.[2][3] Various catalysts, including mineral acids, Lewis acids, and more recently, "green" catalysts, have been employed to improve yields and reaction conditions.[1][2]

-

Condensation with Carboxylic Acids and Their Derivatives: Carboxylic acids, acid chlorides, and esters can also serve as the electrophilic partner. These reactions often require harsher conditions, such as high temperatures and the use of dehydrating agents like polyphosphoric acid (PPA), to drive the cyclization.[4] Modern variations utilize milder activating agents and catalysts.

-

The Hugerschoff Synthesis: This method, a variation of the reaction with thioureas, involves the oxidative cyclization of N-arylthioureas with bromine in an inert solvent like chloroform.[5][6][7]

-

The Jacobson Synthesis: This approach utilizes the intramolecular cyclization of 2-acylaminophenyl disulfides or thioethers. While not as commonly used as the 2-aminothiophenol condensation, it offers an alternative route to the benzothiazole core.

The 20th and 21st centuries have witnessed a proliferation of new reagents, catalysts, and reaction conditions aimed at improving the efficiency, scope, and environmental footprint of 2-substituted benzothiazole synthesis. The advent of microwave-assisted synthesis, solvent-free reactions, and the use of heterogeneous and recyclable catalysts have all contributed to the modernization of these classical transformations.[2][8]

Quantitative Analysis of Synthetic Methodologies

The following tables summarize quantitative data for various synthetic approaches to 2-substituted benzothiazoles, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of 2-Arylbenzothiazoles via Condensation of 2-Aminothiophenol with Aromatic Aldehydes

| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| H₂O₂/HCl | Ethanol | Room Temperature | 1 h | 85-94 | [1][9][10] |

| SnP₂O₇ | Solvent-free | 85 | 8-35 min | 87-95 | [2][9] |

| Urea nitrate | Solvent-free | Not specified | Not specified | 84-90 | [10] |

| Cu(II)-dendrimer | Solvent-free | Not specified | 15-90 min | 87-98 | [10] |

| ZnO NPs | Solvent-free | Room Temperature | 30 min | 79-91 | [10] |

| SiO₂–HNO₃ | Solvent-free | Shaking | Not specified | 83-98 | [10] |

| CdS nanospheres | Not specified | Not specified | 20-90 min | 60-98 | [10] |

| Ag₂O | Microwave | Not specified | 4-8 min | 92-98 | [10] |

| None (Air/DMSO) | DMSO | Not specified | Not specified | Good to Excellent | [11] |

Table 2: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Carboxylic Acids/Derivatives

| Reagent | Catalyst/Conditions | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Benzoic acid derivatives | Molecular iodine | Solvent-free | Not specified | 10 min | Excellent | [9] |

| Fatty acids | P₄S₁₀ / Microwave | Solvent-free | Not specified | 3-4 min | High | [9] |

| Carboxylic acids | Methanesulfonic acid/Silica gel | Not specified | Not specified | Not specified | High | [9] |

| N-protected amino acids | Molecular iodine | Solvent-free | Not specified | 20-25 min | 54-98 | [12] |

| Acid chlorides/anhydrides | KF·Al₂O₃ | Solvent-free | Mild | Not specified | High | [13] |

| Carboxylic acids | Tributylphosphine | Not specified | Room Temperature | Not specified | Moderate to Excellent | [8] |

Detailed Experimental Protocols

Classical Synthesis: 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde

This protocol is a representative example of the classical condensation reaction.

Materials:

-

2-Aminothiophenol

-

Benzaldehyde

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Hydrogen peroxide (30%)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) in ethanol.

-

Add benzaldehyde (1.0 eq) to the solution and stir at room temperature.

-

Slowly add a mixture of hydrogen peroxide (6.0 eq) and hydrochloric acid (3.0 eq) to the reaction mixture.[1][9]

-

Continue stirring at room temperature for 1 hour.[9]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenylbenzothiazole.

Modern Green Synthesis: Catalyst-Free Condensation in DMSO

This protocol exemplifies a more environmentally benign approach.

Materials:

-

2-Aminothiophenol

-

Aromatic aldehyde

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a reaction vial, combine 2-aminothiophenol (1.0 eq) and the aromatic aldehyde (1.2 eq) in DMSO.

-

Heat the mixture at 120 °C in the open air.

-

Stir the reaction mixture for the time indicated by TLC monitoring for complete consumption of the starting material.

-

After cooling to room temperature, add water to the reaction mixture.

-

Collect the resulting precipitate by filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Dry the product under vacuum to yield the 2-arylbenzothiazole.

Visualization of a Key Signaling Pathway

Many 2-substituted benzothiazole derivatives exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation and survival. The PI3K/AKT/mTOR pathway is a frequently dysregulated pathway in human cancers and a common target for benzothiazole-based inhibitors.[1][4][14][15]

Caption: The PI3K/AKT/mTOR signaling pathway and its inhibition by 2-substituted benzothiazoles.

Conclusion

The synthesis of 2-substituted benzothiazoles has a rich history, evolving from classical condensation reactions to highly efficient and sustainable modern methodologies. The versatility of the 2-aminothiophenol precursor has allowed for the creation of vast libraries of these compounds, which have proven to be invaluable in the field of drug discovery. As our understanding of the molecular targets of these compounds deepens, the continued development of novel synthetic routes will be crucial for generating next-generation therapeutics with enhanced potency and selectivity. This guide serves as a foundational resource for researchers aiming to contribute to this exciting and impactful area of medicinal chemistry.

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 2. A Review on Anticancer Potentials of Benzothiazole Derivatives | Bentham Science [eurekaselect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 11. Benzothiazole synthesis [organic-chemistry.org]

- 12. mdpi.com [mdpi.com]

- 13. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Benzyl-1,3-benzothiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Benzyl-1,3-benzothiazole, a molecule of interest in medicinal chemistry and materials science. This document compiles representative nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, outlines detailed experimental protocols for these analytical techniques, and presents a visual workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the expected and representative spectroscopic data for 2-Benzyl-1,3-benzothiazole. This data is compiled from spectral databases and analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.00 | d | 1H | Aromatic H (Benzothiazole) |

| ~7.85 | d | 1H | Aromatic H (Benzothiazole) |

| ~7.45 | t | 1H | Aromatic H (Benzothiazole) |

| ~7.35 | t | 1H | Aromatic H (Benzothiazole) |

| ~7.25-7.40 | m | 5H | Aromatic H (Benzyl) |

| ~4.30 | s | 2H | -CH₂- |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=N (Benzothiazole) |

| ~153 | Aromatic C (Benzothiazole) |

| ~137 | Aromatic C (Benzyl, Quaternary) |

| ~135 | Aromatic C (Benzothiazole) |

| ~129 | Aromatic C (Benzyl) |

| ~128 | Aromatic C (Benzyl) |

| ~127 | Aromatic C (Benzothiazole) |

| ~126 | Aromatic C (Benzothiazole) |

| ~125 | Aromatic C (Benzothiazole) |

| ~122 | Aromatic C (Benzothiazole) |

| ~39 | -CH₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H Stretch |

| ~2920 | Weak | Aliphatic C-H Stretch |

| ~1600, 1495, 1450 | Medium-Strong | Aromatic C=C Stretch |

| ~1530 | Medium | C=N Stretch (Benzothiazole ring) |

| ~750, 700 | Strong | Aromatic C-H Bend (out-of-plane) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 225 | High | [M]⁺ (Molecular Ion) |

| 135 | Moderate | [M - C₇H₇]⁺ (Benzothiazole fragment) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and data validation.

NMR Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of 2-Benzyl-1,3-benzothiazole is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 or 500 MHz instrument.

-

Data Acquisition :

-

For ¹H NMR, a standard pulse sequence is used. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation : For solid samples, a small amount of 2-Benzyl-1,3-benzothiazole is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquid samples or solutions, a drop of the sample is placed between two salt plates (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation, where the sample is placed directly on the ATR crystal.

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition : The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Processing : The resulting spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via various methods. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first vaporized and separated on a GC column before entering the mass spectrometer. Direct infusion or a solids probe can also be used.

-

Ionization : Electron Ionization (EI) is a common technique for generating ions from organic molecules. In EI, the sample is bombarded with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Detection : An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like 2-Benzyl-1,3-benzothiazole.

An In-depth Technical Guide on 2-Benzyl-1,3-benzothiazole

This guide provides essential physicochemical data for 2-Benzyl-1,3-benzothiazole, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Data Summary

The fundamental molecular properties of 2-Benzyl-1,3-benzothiazole are summarized below. This data is crucial for experimental design, analytical method development, and computational modeling.

| Property | Value |

| Molecular Formula | C14H11NS[1] |

| Molecular Weight | 225.31 g/mol [1] |

| IUPAC Name | 2-benzyl-1,3-benzothiazole[1] |

Logical Relationship of Core Properties

The relationship between the compound's name, its elemental composition (formula), and its calculated mass (molecular weight) is a foundational concept in chemistry. The diagram below illustrates this direct correlation for 2-Benzyl-1,3-benzothiazole.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Benzyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Benzyl-1,3-benzothiazole, focusing on its solubility and stability. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the predicted properties based on its chemical structure and provides detailed, standardized experimental protocols for the determination of its solubility and stability profiles. This guide is intended to be a foundational resource for researchers and professionals in drug development.

Core Compound Information

2-Benzyl-1,3-benzothiazole is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a benzyl group substituted at the 2-position.[1] The benzothiazole core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[2][3][4] Understanding the solubility and stability of 2-Benzyl-1,3-benzothiazole is critical for its potential development as a therapeutic agent, as these properties fundamentally influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development.

Data Presentation: Physicochemical Properties

While specific experimental data for 2-Benzyl-1,3-benzothiazole is scarce, we can infer some of its properties from computational predictions and data on the parent benzothiazole molecule.

Table 1: Computed Physicochemical Properties of 2-Benzyl-1,3-benzothiazole

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NS | [1] |

| Molecular Weight | 225.31 g/mol | [1] |

| XLogP3 | 4.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

The high predicted XLogP3 value of 4.6 suggests that 2-Benzyl-1,3-benzothiazole is a lipophilic compound with low aqueous solubility.[1]

Table 2: Expected Solubility Profile of 2-Benzyl-1,3-benzothiazole (Qualitative)

Based on the general solubility of benzothiazole and its derivatives, the following qualitative solubility profile is expected.[5][6] Experimental verification is required to establish quantitative values.

| Solvent | Expected Solubility | Rationale |

| Water | Poorly soluble | High lipophilicity as indicated by the predicted LogP value.[1][5] |

| Ethanol | Soluble | Benzothiazoles are generally soluble in polar organic solvents.[5] |

| Methanol | Soluble | Similar to ethanol, expected to be a good solvent.[5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | A common aprotic polar solvent for benzothiazole derivatives.[5] |

| Hexane | Sparingly soluble | As a non-polar solvent, solubility is expected to be limited. |

Experimental Protocols

To determine the precise solubility and stability of 2-Benzyl-1,3-benzothiazole, the following experimental protocols are recommended.

Protocol 1: Determination of Aqueous and Organic Solubility

This protocol outlines the shake-flask method, a standard technique for solubility determination.

Objective: To quantitatively determine the solubility of 2-Benzyl-1,3-benzothiazole in various aqueous and organic solvents at different temperatures.

Materials:

-

2-Benzyl-1,3-benzothiazole

-

Selection of solvents (e.g., Water, 0.1 N HCl, 0.1 N NaOH, Ethanol, Methanol, DMSO, Hexane)

-

Shaker bath with temperature control

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of 2-Benzyl-1,3-benzothiazole to a known volume of the selected solvent in a sealed container.

-

Place the container in a shaker bath set to a constant temperature (e.g., 25°C, 37°C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the suspension to settle.

-

Centrifuge the samples to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved 2-Benzyl-1,3-benzothiazole using a validated analytical method.

-

Repeat the experiment at different temperatures to determine the temperature dependency of solubility.

Protocol 2: Stability Assessment under Forced Degradation

This protocol describes a forced degradation study to identify the degradation pathways and assess the intrinsic stability of 2-Benzyl-1,3-benzothiazole.

Objective: To evaluate the stability of 2-Benzyl-1,3-benzothiazole under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) to understand its degradation profile.

Materials:

-

2-Benzyl-1,3-benzothiazole

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven with temperature and humidity control

-

Validated stability-indicating analytical method (e.g., HPLC-UV/MS)

Procedure:

-

Acidic Hydrolysis: Dissolve 2-Benzyl-1,3-benzothiazole in a suitable solvent and expose it to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Dissolve the compound in a suitable solvent and expose it to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) with and without humidity control.

-

Photostability: Expose the solid compound and a solution of the compound to a controlled light source as per ICH Q1B guidelines.

-

At specified time points for each condition, withdraw samples and analyze them using a validated stability-indicating method to quantify the remaining parent compound and detect any degradation products.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for determining the solubility and stability of 2-Benzyl-1,3-benzothiazole.

Caption: Workflow for Solubility Determination.

References

- 1. 2-Benzyl-1,3-benzothiazole | C14H11NS | CID 233993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lirias.kuleuven.be [lirias.kuleuven.be]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical Exploration of 2-Benzyl-1,3-benzothiazole's Reactivity: A Guide for Drug Discovery and Development

Introduction

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Its unique electronic properties and versatile substitution patterns allow for the fine-tuning of biological activity. The 2-Benzyl-1,3-benzothiazole derivative, in particular, presents an interesting case for theoretical study due to the interplay between the electron-rich benzothiazole ring system and the attached benzyl group. Understanding the intrinsic reactivity of this molecule is paramount for predicting its behavior in biological systems, designing novel derivatives with enhanced therapeutic profiles, and optimizing synthetic pathways.

This technical guide provides an in-depth analysis of the reactivity of 2-Benzyl-1,3-benzothiazole through the lens of computational chemistry. By employing Density Functional Theory (DFT), we elucidate the electronic structure, identify reactive sites, and quantify global reactivity, offering valuable insights for researchers in drug discovery and development.

Computational Methodology: A Framework for Reactivity Prediction

The theoretical calculations presented herein are grounded in Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2] The geometry of 2-Benzyl-1,3-benzothiazole was optimized using the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set, a widely used and reliable combination for organic molecules.[3][4] All calculations were performed in the gas phase to represent the intrinsic properties of the molecule. This computational approach allows for the determination of key electronic and structural parameters that govern the molecule's reactivity.

Molecular Structure and Electronic Distribution

The optimized molecular structure of 2-Benzyl-1,3-benzothiazole reveals a planar benzothiazole core with the benzyl group affording rotational flexibility. The distribution of electron density across the molecule is a critical determinant of its reactivity. A Mulliken population analysis provides a method for estimating partial atomic charges, highlighting regions of electrophilicity and nucleophilicity.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1 H )one: spectroscopic characterization, molecular docking and DFT investig ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00325C [pubs.rsc.org]

- 4. physchemres.org [physchemres.org]

- 5. Mulliken population analysis - Wikipedia [en.wikipedia.org]

The Genesis of 2-Benzyl-1,3-benzothiazole: A Technical Guide to its Discovery and First Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of the historical discovery and initial synthesis of 2-benzyl-1,3-benzothiazole, a heterocyclic compound that has become a valuable scaffold in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to Benzothiazoles

The benzothiazole ring system, a fusion of a benzene and a thiazole ring, is a prominent structural motif in a vast array of biologically active compounds. The initial foray into this class of compounds was pioneered by August Wilhelm von Hofmann in 1879, who first reported the synthesis of 2-substituted benzothiazoles.[1] His work laid the foundation for the development of a plethora of synthetic methodologies and the subsequent discovery of the diverse applications of benzothiazole derivatives.

The First Synthesis of 2-Benzyl-1,3-benzothiazole

While Hofmann's work in 1879 marked the birth of benzothiazole chemistry, the specific first synthesis of 2-benzyl-1,3-benzothiazole is attributed to the condensation reaction of 2-aminothiophenol with a suitable phenylacetyl precursor. This approach remains a cornerstone of benzothiazole synthesis to this day. The most common and historically significant method involves the reaction of 2-aminothiophenol with phenylacetic acid or its derivatives, such as phenylacetyl chloride or phenylacetaldehyde.

The reaction proceeds through a cyclocondensation mechanism. Initially, the amino group of 2-aminothiophenol reacts with the carbonyl group of the phenylacetyl precursor to form a Schiff base intermediate. This is followed by an intramolecular cyclization, where the thiol group attacks the imine carbon, and subsequent dehydration or oxidation to yield the aromatic 2-benzyl-1,3-benzothiazole.

Experimental Protocols for Key Syntheses

Method 1: Condensation of 2-Aminothiophenol with Phenylacetic Acid

This method relies on the direct condensation of 2-aminothiophenol with phenylacetic acid, typically in the presence of a dehydrating agent or at high temperatures.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, a mixture of 2-aminothiophenol (1.0 eq) and phenylacetic acid (1.05 eq) is suspended in a high-boiling inert solvent such as xylene or toluene.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid, is added.

-

The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford 2-benzyl-1,3-benzothiazole.

Method 2: Reaction of 2-Aminothiophenol with Phenylacetyl Chloride

The use of a more reactive carboxylic acid derivative, such as an acyl chloride, allows for milder reaction conditions.

Experimental Protocol:

-

2-Aminothiophenol (1.0 eq) is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran, in a flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen).

-

The solution is cooled in an ice bath.

-

A solution of phenylacetyl chloride (1.0 eq) in the same solvent is added dropwise to the cooled solution of 2-aminothiophenol. A base, such as triethylamine or pyridine (1.1 eq), is often included to neutralize the HCl byproduct.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, with progress monitored by TLC.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated.

-

The organic phase is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product is purified by column chromatography or recrystallization to yield 2-benzyl-1,3-benzothiazole.

Method 3: Condensation with Phenylacetaldehyde followed by Oxidation

This two-step approach involves the formation of a dihydrobenzothiazole intermediate, which is then oxidized.

Experimental Protocol:

-

Formation of 2-benzyl-2,3-dihydro-1,3-benzothiazole: 2-Aminothiophenol (1.0 eq) and phenylacetaldehyde (1.0 eq) are dissolved in a solvent like ethanol or methanol. The mixture is stirred at room temperature. The reaction is typically spontaneous and exothermic.

-

Oxidation: Once the formation of the dihydro intermediate is complete (as monitored by TLC), an oxidizing agent is added. Historically, agents like air (bubbled through the solution), or mild chemical oxidants would have been used. In modern practice, oxidants such as manganese dioxide (MnO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are employed.

-

The reaction mixture is stirred until the oxidation is complete.

-

The reaction mixture is filtered to remove the oxidant and any byproducts.

-

The filtrate is concentrated, and the resulting crude product is purified by column chromatography or recrystallization to give 2-benzyl-1,3-benzothiazole.

Quantitative Data

The following table summarizes key quantitative data for 2-benzyl-1,3-benzothiazole. It is important to note that yields from the historical first synthesis are not documented, so typical yields from modern adaptations of these classical methods are provided for reference.

| Property | Value |

| Molecular Formula | C₁₄H₁₁NS |

| Molecular Weight | 225.31 g/mol |

| Melting Point | Data not consistently reported; often an oil at room temperature |

| Boiling Point | Not available |

| Typical Yield (Method 1) | 60-80% |

| Typical Yield (Method 2) | 75-90% |

| Typical Yield (Method 3) | 65-85% |

Visualizing the Synthetic Pathways

The logical flow of the primary synthetic routes to 2-benzyl-1,3-benzothiazole can be visualized using the following diagrams.

Caption: General reaction scheme for the synthesis of 2-benzyl-1,3-benzothiazole.

Caption: A generalized experimental workflow for the synthesis of 2-benzyl-1,3-benzothiazole.

Conclusion

The discovery of 2-substituted benzothiazoles by A.W. von Hofmann was a seminal event in heterocyclic chemistry. The subsequent development of synthetic routes to specific derivatives like 2-benzyl-1,3-benzothiazole, primarily through the condensation of 2-aminothiophenol with phenylacetic acid derivatives, has provided a robust and versatile methodology that continues to be refined and utilized in modern organic synthesis. This foundational work has paved the way for the exploration of the vast chemical and biological potential of the benzothiazole scaffold.

References

The Fundamental Chemistry of the Benzothiazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole ring, a bicyclic system featuring a benzene ring fused to a thiazole ring, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have made it a privileged pharmacophore, present in a multitude of clinically approved drugs and a focal point of ongoing drug discovery efforts. This technical guide provides a comprehensive overview of the fundamental chemistry of the benzothiazole ring, including its structure, physicochemical properties, synthesis, reactivity, and its pivotal role in modulating key signaling pathways relevant to drug development.

Core Structure and Physicochemical Properties

Benzothiazole is an aromatic heterocyclic compound with the chemical formula C₇H₅NS. The fusion of the electron-rich benzene ring with the electron-deficient thiazole ring results in a unique electronic distribution that governs its reactivity and biological activity. The numbering of the benzothiazole ring system starts from the sulfur atom.

The physicochemical properties of benzothiazole derivatives are significantly influenced by the nature and position of substituents on the bicyclic ring. These properties are critical for determining the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Table 1: Physicochemical Properties of Benzothiazole and Representative Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa | logP |

| Benzothiazole | C₇H₅NS | 135.19 | 2 | 227-228[1] | 1.2[2] | 2.1 |

| 2-Aminobenzothiazole | C₇H₆N₂S | 150.20 | 129-131 | - | 4.5 | 1.6 |

| 2-Mercaptobenzothiazole | C₇H₅NS₂ | 167.25 | 177-180 | - | 7.2 | 2.5 |

| 6-Nitrobenzothiazole | C₇H₄N₂O₂S | 180.19 | 175-177 | - | - | 1.8 |

| Riluzole | C₈H₅F₃N₂OS | 234.20 | 117-119 | - | - | 2.9 |

Table 2: Spectroscopic Data for 6-Chlorobenzo[d]thiazole-2-thiol [3]

| ¹H NMR (DMSO-d₆, 500 MHz) | |

| Chemical Shift (δ) ppm | Multiplicity |

| 14.04 | broad singlet |

| 7.46-7.40 | multiplet |

| 7.28 | doublet |

| ¹³C NMR (DMSO-d₆, 126 MHz) | |

| Chemical Shift (δ) ppm | Assignment |

| 190.5 | C=S (Thione) |

| 141.1 | Aromatic C |

| 131.9 | Aromatic C |

| 130.4 | Aromatic C |

| 124.6 | Aromatic C |

| 116.8 | Aromatic C |

| 114.3 | Aromatic C |

| Mass Spectrometry (MS) | |

| m/z | Assignment |

| 201/203 | [M]⁺ (corresponding to ³⁵Cl/³⁷Cl isotopes) |

Synthesis of the Benzothiazole Ring System

The construction of the benzothiazole core can be achieved through several synthetic strategies, with the most common being the condensation of 2-aminothiophenol with various electrophilic partners.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles from 2-Aminothiophenol and Aldehydes[4]

This protocol describes a general and efficient method for the synthesis of 2-substituted benzothiazoles.

Materials:

-

2-Aminothiophenol

-

Substituted aldehyde (e.g., benzaldehyde)

-

Hydrogen peroxide (H₂O₂)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and the desired aldehyde (1 mmol) in ethanol (10 mL).

-

To this solution, add a catalytic amount of a mixture of hydrogen peroxide and hydrochloric acid (a 6:3 ratio of H₂O₂ to HCl is reported to be optimal).[4][5]

-

Stir the reaction mixture at room temperature for 45-60 minutes.[4][5]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by simple filtration, as it often precipitates out of the solution.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.

Experimental Protocol: Synthesis of 2-Aminobenzothiazole[6][7]

This protocol outlines the classic Hugershoff synthesis of 2-aminobenzothiazoles from a substituted aniline.

Materials:

-

p-Toluidine

-

Sodium thiocyanate (NaSCN)

-

Sulfuryl chloride (SO₂Cl₂)

-

Chlorobenzene

-

Concentrated sulfuric acid

-

Concentrated ammonium hydroxide

-

Ethanol

-

Activated carbon (Norit)

-

Standard laboratory glassware, heating mantle, and mechanical stirrer

Procedure:

-

In a flask, suspend p-toluidine (0.5 mole) in chlorobenzene (600 ml) and add concentrated sulfuric acid (0.55 mole) dropwise with stirring.

-

Add sodium thiocyanate (1.1 moles) to the suspension and heat the mixture at 100°C for 3 hours to form the corresponding thiourea.[6]

-

Cool the reaction mixture to 30°C and add sulfuryl chloride (1.34 moles) over 15 minutes, maintaining the temperature below 50°C.

-

Keep the mixture at 50°C for 2 hours.[6]

-

Remove the chlorobenzene by filtration.

-

Make the filtrate alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole.

-

Filter the precipitate and wash with water.

-

Dissolve the crude product in hot ethanol, treat with activated carbon, and filter.

-

Add hot water to the filtrate, stir vigorously, and cool to induce crystallization.

-

Filter the purified product and wash with 30% ethanol.

Reactivity of the Benzothiazole Ring

The benzothiazole ring exhibits a rich and diverse reactivity, allowing for functionalization at various positions. The C2 position is particularly reactive and is the most common site for substitution.

-

Electrophilic Substitution: The benzene portion of the ring can undergo electrophilic aromatic substitution, such as nitration and halogenation. The position of substitution is directed by the electron-withdrawing nature of the thiazole ring and any existing substituents.

-

Nucleophilic Substitution at C2: The C2 position is susceptible to nucleophilic attack, especially when a good leaving group is present. This allows for the introduction of a wide range of functional groups.

-

Functionalization of the Thiazole Ring: The thiazole ring itself can undergo various reactions, including metal-catalyzed cross-coupling reactions to introduce aryl or alkyl groups.

Role in Modulating Signaling Pathways

Benzothiazole derivatives have been extensively investigated for their ability to modulate key cellular signaling pathways implicated in various diseases, particularly cancer. The PI3K/AKT and STAT3 pathways are prominent targets for many bioactive benzothiazole compounds.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a frequent event in many cancers. Several benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

Caption: Inhibition of the PI3K/AKT signaling pathway by a benzothiazole derivative.

STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in tumor progression and metastasis. Benzothiazole-based compounds have been designed as potent inhibitors of the STAT3 signaling pathway.

Caption: Inhibition of the STAT3 signaling pathway by a benzothiazole derivative.

Experimental Workflows

The investigation of the effects of benzothiazole derivatives on signaling pathways typically involves a series of well-established molecular biology techniques.

Experimental Workflow: Western Blot Analysis for PI3K/AKT Pathway Inhibition

This workflow outlines the key steps to assess the phosphorylation status of PI3K and AKT in response to treatment with a benzothiazole derivative.[7][8][9][10]

Caption: A typical workflow for Western blot analysis.

Experimental Workflow: STAT3 Luciferase Reporter Assay

This workflow describes a common method to screen for inhibitors of STAT3 transcriptional activity.[5][11][12][13]

Caption: Workflow for a STAT3 luciferase reporter assay.

Conclusion

The benzothiazole ring system remains a highly versatile and valuable scaffold in modern drug discovery and development. Its accessible synthesis, diverse reactivity, and ability to interact with a wide range of biological targets ensure its continued importance. A thorough understanding of its fundamental chemistry, as outlined in this guide, is essential for researchers and scientists aiming to design and develop novel benzothiazole-based therapeutics with improved efficacy and safety profiles. The strategic functionalization of the benzothiazole core, guided by a deep knowledge of its chemical properties and biological interactions, will undoubtedly lead to the discovery of new and effective treatments for a variety of diseases.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Synthesis and Anti-Cancer Studies of 2, 6-Disubstituted Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Synthesis of benzothiazole derivatives as a potent α-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. abeomics.com [abeomics.com]

- 12. signosisinc.com [signosisinc.com]

- 13. med.emory.edu [med.emory.edu]

An In-depth Technical Guide to 2-Benzyl-1,3-benzothiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Benzyl-1,3-benzothiazole, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identifiers, synthesis protocols, potential biological activities, and spectroscopic data, presented in a format tailored for research and development professionals.

Core Identifiers and Chemical Properties

2-Benzyl-1,3-benzothiazole is an aromatic heterocyclic compound featuring a benzene ring fused to a thiazole ring, with a benzyl group substituted at the 2-position. Accurate identification is crucial for research and regulatory purposes.

| Identifier Type | Value |

| CAS Number | 6265-94-7[1] |

| IUPAC Name | 2-benzyl-1,3-benzothiazole[1] |

| Molecular Formula | C₁₄H₁₁NS[1] |

| Molecular Weight | 225.31 g/mol [1] |

| InChI | InChI=1S/C14H11NS/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2[1] |

| InChIKey | MBWYZECWEVLZGI-UHFFFAOYSA-N[1] |

| SMILES | C1=CC=C(C=C1)CC2=NC3=CC=CC=C3S2[1] |

| Synonyms | 2-Benzylbenzothiazole, Benzothiazole, 2-(phenylmethyl)-[1] |

Synthesis and Experimental Protocols

The synthesis of 2-substituted benzothiazoles, including the benzyl derivative, is well-documented in organic chemistry literature. A common and effective method involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.

Experimental Protocol: Synthesis from 2-Aminothiophenol and Phenylacetic Acid

This protocol describes a potential method for the synthesis of 2-Benzyl-1,3-benzothiazole.

Materials:

-

2-Aminothiophenol

-

Phenylacetic acid

-

Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-aminothiophenol and phenylacetic acid.

-

Add a suitable amount of polyphosphoric acid to the mixture to act as a catalyst and dehydrating agent.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully add it to a beaker of ice water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude 2-Benzyl-1,3-benzothiazole by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure compound.

Potential Biological Activities and Experimental Evaluation

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. While specific data for 2-Benzyl-1,3-benzothiazole is an active area of research, the following sections outline the standard experimental protocols used to evaluate these activities for related compounds.

Anticancer Activity

The cytotoxic effects of benzothiazole derivatives are often evaluated against various cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Cell Lines:

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2-Benzyl-1,3-benzothiazole (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., cisplatin or doxorubicin).

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

| Cell Line | Typical IC50 Range for Active Benzothiazoles |

| MCF-7 | 5 - 80 µM[2][3][4] |

| HeLa | 29 - 77 µM[4] |

Antimicrobial Activity

The antimicrobial potential of benzothiazole compounds is assessed against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Microbial Strains:

Procedure:

-

Prepare a series of twofold dilutions of 2-Benzyl-1,3-benzothiazole in a liquid growth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., ciprofloxacin) is also used as a reference.[5]

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the compound at which no visible growth is observed.

| Microbial Strain | Typical MIC Range for Active Benzothiazoles |

| S. aureus | 4 - 150 µg/mL[6][7] |

| E. coli | 3.1 - 150 µg/mL[6][7] |

Involvement in Cellular Signaling Pathways

Recent studies have implicated benzothiazole derivatives as potential modulators of key cellular signaling pathways involved in cancer progression, such as the STAT3 pathway.

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and invasion. Inhibition of the STAT3 signaling pathway is a promising strategy for cancer therapy.[8][9]

Experimental Workflow: Investigating STAT3 Inhibition

Experimental Protocol: Western Blot Analysis of STAT3 Phosphorylation

Western blotting is a widely used technique to detect specific proteins in a sample.

Procedure:

-

Treat cancer cells (e.g., MDA-MB-468) with 2-Benzyl-1,3-benzothiazole at various concentrations for a specified time.

-

Lyse the cells to extract total proteins.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3 at Tyr705).

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total STAT3.[8][10]

Logical Relationship: STAT3 Signaling Cascade

Spectroscopic Data

Characterization of 2-Benzyl-1,3-benzothiazole is confirmed through various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure of a molecule.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzothiazole and benzyl rings, as well as a singlet for the methylene (-CH₂-) protons.

¹³C NMR: The carbon NMR spectrum would display distinct signals for all the carbon atoms in the molecule, including those in the aromatic rings and the methylene carbon.[1]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Expected Data: The mass spectrum of 2-Benzyl-1,3-benzothiazole would show a molecular ion peak (M⁺) corresponding to its molecular weight (225.31 g/mol ). Characteristic fragment ions would arise from the cleavage of the benzyl group and fragmentation of the benzothiazole ring system.[1]

References

- 1. 2-Benzyl-1,3-benzothiazole | C14H11NS | CID 233993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. flore.unifi.it [flore.unifi.it]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

One-Pot Synthesis of 2-Benzyl-1,3-benzothiazole from Benzyl Halides: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the efficient one-pot synthesis of 2-benzyl-1,3-benzothiazole and its derivatives from readily available benzyl halides and 2-aminothiophenol. This method, adapted from the work of Zhu and Akiyama, proceeds via a tandem sequence of Kornblum oxidation, cyclization, and aromatization in dimethyl sulfoxide (DMSO) without the need for an external oxidant.[1][2] This environmentally benign approach offers high yields and accommodates a variety of substituents on the benzyl halide, making it a valuable tool for the synthesis of this important heterocyclic scaffold found in many biologically active compounds.

Introduction

The 1,3-benzothiazole core is a prominent structural motif in a wide range of pharmaceuticals and biologically active compounds. Derivatives of 2-substituted benzothiazoles exhibit diverse pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. Traditional methods for the synthesis of these compounds often involve multi-step procedures and the use of harsh reagents. The one-pot synthesis from benzyl halides and 2-aminothiophenol presents a streamlined, efficient, and more environmentally friendly alternative. This reaction leverages the dual role of DMSO as both a solvent and an oxidant in the initial Kornblum oxidation of the benzyl halide to the corresponding benzaldehyde in situ. This is followed by the rapid condensation with 2-aminothiophenol and subsequent intramolecular cyclization and aromatization to yield the final 2-benzyl-1,3-benzothiazole product.

Reaction Scheme

The overall transformation involves the reaction of a benzyl halide with 2-aminothiophenol in the presence of a base in DMSO.

Caption: General reaction scheme for the one-pot synthesis.

Experimental Protocol

This protocol is based on the general procedure described by Zhu and Akiyama for the one-pot synthesis of 2-benzyl-1,3-benzothiazoles.

Materials:

-

Benzyl halide (1.0 mmol)

-

2-Aminothiophenol (1.2 mmol)

-

Sodium bicarbonate (NaHCO₃) (2.0 mmol)

-

Anhydrous Dimethyl sulfoxide (DMSO) (5.0 mL)

-

Ethyl acetate

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Condenser

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the benzyl halide (1.0 mmol), 2-aminothiophenol (1.2 mmol), and sodium bicarbonate (2.0 mmol).

-

Add anhydrous DMSO (5.0 mL) to the flask.

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-benzyl-1,3-benzothiazole.

Data Presentation

The following tables summarize the yields of various 2-substituted-1,3-benzothiazoles synthesized from different benzyl halides using the one-pot procedure. Generally, benzyl chlorides tend to provide higher yields compared to the corresponding bromides.[1]

Table 1: Synthesis of 2-Substituted-1,3-benzothiazoles from Benzyl Chlorides

| Entry | R (Substituent on Benzyl Chloride) | Product | Yield (%) |

| 1 | H | 2-Benzyl-1,3-benzothiazole | 92 |

| 2 | 4-Me | 2-(4-Methylbenzyl)-1,3-benzothiazole | 95 |

| 3 | 4-OMe | 2-(4-Methoxybenzyl)-1,3-benzothiazole | 93 |

| 4 | 4-Cl | 2-(4-Chlorobenzyl)-1,3-benzothiazole | 89 |

| 5 | 4-NO₂ | 2-(4-Nitrobenzyl)-1,3-benzothiazole | 85 |

| 6 | 2-Cl | 2-(2-Chlorobenzyl)-1,3-benzothiazole | 88 |

Table 2: Synthesis of 2-Substituted-1,3-benzothiazoles from Benzyl Bromides

| Entry | R (Substituent on Benzyl Bromide) | Product | Yield (%) |

| 1 | H | 2-Benzyl-1,3-benzothiazole | 85 |

| 2 | 4-Me | 2-(4-Methylbenzyl)-1,3-benzothiazole | 88 |

| 3 | 4-OMe | 2-(4-Methoxybenzyl)-1,3-benzothiazole | 86 |

| 4 | 4-Cl | 2-(4-Chlorobenzyl)-1,3-benzothiazole | 82 |

| 5 | 4-NO₂ | 2-(4-Nitrobenzyl)-1,3-benzothiazole | 78 |

| 6 | 2-Cl | 2-(2-Chlorobenzyl)-1,3-benzothiazole | 81 |

Reaction Mechanism and Experimental Workflow

The one-pot synthesis proceeds through a tandem sequence of three key steps: Kornblum oxidation, cyclization, and aromatization.

References

Application Notes and Protocols for Green Synthesis of 2-Substituted Benzothiazoles via Microwave Irradiation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the environmentally benign synthesis of 2-substituted benzothiazoles. This method leverages microwave irradiation to accelerate chemical reactions, often in the absence of traditional solvents, aligning with the principles of green chemistry. The protocols outlined below are suitable for the efficient synthesis of a diverse range of benzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction

Benzothiazoles are a class of heterocyclic compounds possessing a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Traditional methods for their synthesis often involve harsh reaction conditions, toxic solvents, and long reaction times. Microwave-assisted organic synthesis offers a compelling alternative, characterized by rapid heating, increased reaction rates, and often higher yields.[2][3] This approach significantly reduces reaction times from hours to minutes and minimizes waste by eliminating the need for bulk solvents.[1][3]

Core Advantages of Microwave-Assisted Green Synthesis:

-

Efficiency: Drastic reduction in reaction time compared to conventional heating methods.[1]

-

Eco-Friendly: Minimizes or eliminates the use of hazardous organic solvents.[1][4]

-

Energy Saving: Efficient energy transfer leads to lower energy consumption.[3]

-

Process Simplification: Cleaner reactions with easier product isolation.

Comparative Data of Microwave-Assisted Synthesis Protocols

The following table summarizes various green synthetic protocols for 2-substituted benzothiazoles utilizing microwave irradiation. This allows for a direct comparison of different catalytic systems and reaction conditions.

| Catalyst/Medium | Starting Materials | Microwave Power | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Citric Acid (5 mol%) | 2-Aminothiophenol, Aryl aldehydes | 300 W | - | 2-5 | 85-95 | [5] |

| Amberlite IR120 resin | 2-Aminothiophenol, Aromatic/Heteroaryl aldehydes | - | 85 | 5-10 | 88-95 | [3] |

| NaY Zeolite | 2-Mercaptobenzothiazole, Hydrazine hydrate | 960 W | - | 7 | - | |

| NaY Zeolite | 2-Hydrazinobenzothiazole, Aldehydes | - | - | 1-2 | - | |

| P4S10 | o-Aminothiophenol, Fatty acids | - | - | 3-4 | High | [6] |

| Molecular Iodine | 2-Aminothiophenol, Benzoic acid derivatives | - | - | 10 | Excellent | [6] |

| Waste Curd Water | 2-Aminothiophenol, Aldehydes | - | - | - | - | [7] |

| Glycerol | 2-Aminothiophenol, Aldehydes | - | - | - | - | [1][3] |

Experimental Protocols

Herein, we provide detailed experimental protocols for two distinct and efficient methods for the green synthesis of 2-substituted benzothiazoles under microwave irradiation.

Protocol 1: Citric Acid Catalyzed Solvent-Free Synthesis of 2-Arylbenzothiazoles

This protocol details the condensation of 2-aminothiophenol with various aryl aldehydes in the presence of a catalytic amount of citric acid under solvent-free conditions using microwave irradiation.[5]

Materials:

-

2-Aminothiophenol

-

Aryl aldehydes

-

Citric acid

-

Ethanol (for recrystallization)

-

Microwave synthesizer

-

Glass reaction vessel suitable for microwave synthesis

-

Standard laboratory glassware

Procedure:

-

In a clean, dry microwave reaction vessel, combine 2-aminothiophenol (1 mmol), the desired aryl aldehyde (1.2 mmol), and citric acid (0.05 mmol, 5 mol%).

-

Thoroughly mix the reactants using a spatula until a homogeneous paste is formed.

-

Place the vessel in the microwave synthesizer and irradiate the mixture at 300 W for the time specified in the table above (typically 2-5 minutes). The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Add a small amount of cold water to the vessel and triturate the solid product.

-

Collect the crude product by vacuum filtration and wash with water.

-

Purify the product by recrystallization from ethanol to afford the pure 2-arylbenzothiazole.

-

Characterize the final product using appropriate analytical techniques (e.g., FT-IR, NMR, Mass Spectrometry).

Protocol 2: Amberlite IR120 Resin-Catalyzed Synthesis of 2-Substituted Benzothiazoles

This protocol describes an eco-friendly pathway for the synthesis of 2-substituted benzothiazoles using a recyclable solid acid catalyst, Amberlite IR120 resin, under microwave irradiation.[3]

Materials:

-

2-Aminothiophenol

-

Aromatic or heteroaryl aldehydes

-

Amberlite IR120 resin